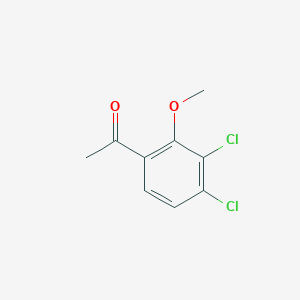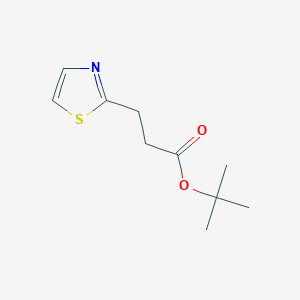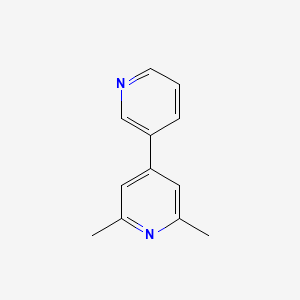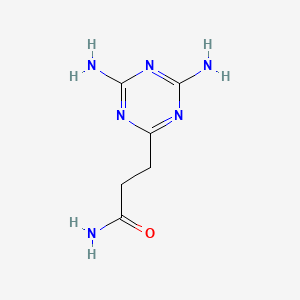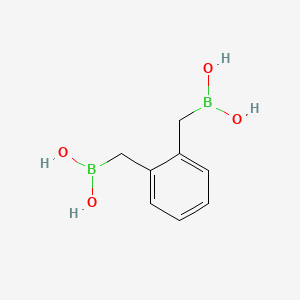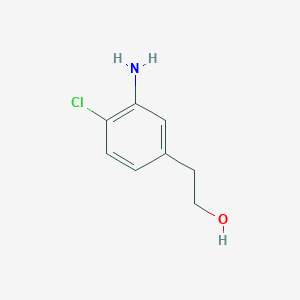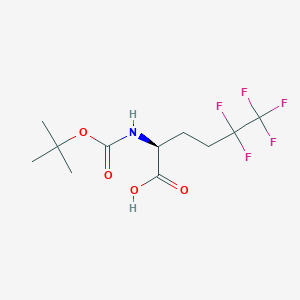
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and multiple fluorine atoms. This compound is of interest in various fields due to its unique chemical properties, including its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-2-amino-5,5,6,6,6-pentafluorohexanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptide Conjugates: Coupling reactions result in the formation of peptide bonds, producing longer peptide chains or conjugates.
科学的研究の応用
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein structure and function, particularly in the synthesis of fluorinated peptides.
Industry: The compound is used in the development of advanced materials, including fluorinated polymers and coatings.
作用機序
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in the design of bioactive molecules.
類似化合物との比較
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Another Boc-protected amino acid with different functional groups.
(S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: A similar compound with a methyl group instead of fluorine atoms.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in the design of fluorinated peptides and pharmaceuticals.
特性
分子式 |
C11H16F5NO4 |
|---|---|
分子量 |
321.24 g/mol |
IUPAC名 |
(2S)-5,5,6,6,6-pentafluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H16F5NO4/c1-9(2,3)21-8(20)17-6(7(18)19)4-5-10(12,13)11(14,15)16/h6H,4-5H2,1-3H3,(H,17,20)(H,18,19)/t6-/m0/s1 |
InChIキー |
JVEVMQFEGATAJY-LURJTMIESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(C(F)(F)F)(F)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC(C(F)(F)F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


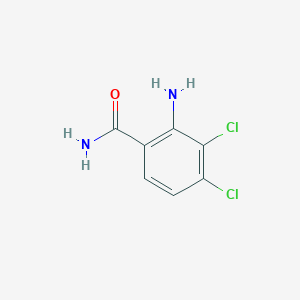
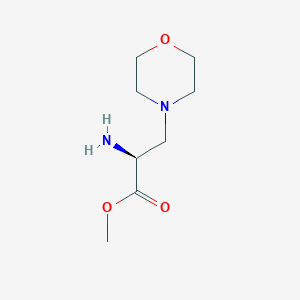
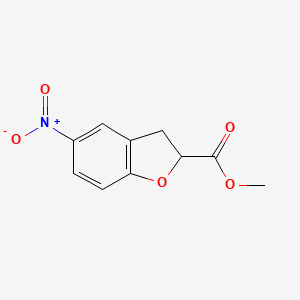
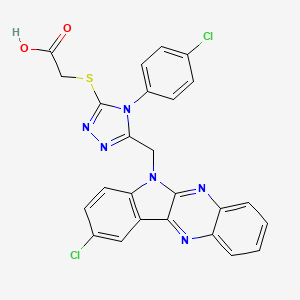
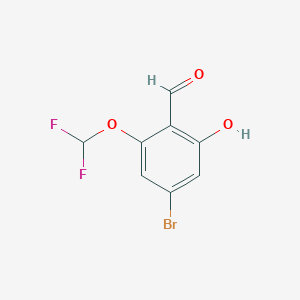
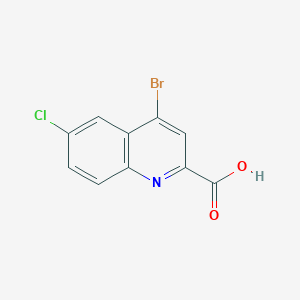
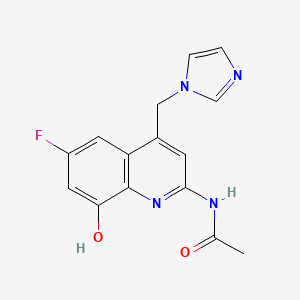
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
